CDK8-IN-16

CDK8 CDK19 Kinase inhibition

CDK8-IN-16 is a 5-amino-1,6-naphthyridine derivative designed to overcome AO-mediated metabolic clearance, offering a superior PK profile for in vivo studies. Ideal as a benchmark for SAR campaigns and orthogonal target validation. Ensure robust, reproducible data with this high-purity (≥98%) research tool. Verify availability and pricing for your required scale.

Molecular Formula C23H22N6O2
Molecular Weight 414.5 g/mol
Cat. No. B1150355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK8-IN-16
Synonyms(5-amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone
Molecular FormulaC23H22N6O2
Molecular Weight414.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H22N6O2/c1-28-11-16(9-26-28)14-3-5-15(6-4-14)19-10-25-22(24)18-7-8-20(27-21(18)19)23(30)29-12-17(13-29)31-2/h3-11,17H,12-13H2,1-2H3,(H2,24,25)
InChIKeyOJIQEAIHEGJBFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-8-[4-(1-methylpyrazol-4-yl)phenyl]-1,6-naphthyridin-2-yl]-(3-methoxyazetidin-1-yl)methanone: A Selective Dual CDK8/19 Chemical Probe for Oncology Research Procurement


The compound [5-Amino-8-[4-(1-methylpyrazol-4-yl)phenyl]-1,6-naphthyridin-2-yl]-(3-methoxyazetidin-1-yl)methanone (also referred to as Compound 51 or CDK8/19-IN-51) is a 2,8-disubstituted-1,6-naphthyridine derivative that functions as a potent, selective, and orally bioavailable dual inhibitor of cyclin-dependent kinases CDK8 and CDK19 [1]. It was discovered through a scaffold-hopping approach from the 3,4,5-trisubstituted pyridine series (exemplified by CCT251545) and retains the core kinase inhibition profile while addressing a specific metabolic liability: rapid aldehyde oxidase (AO)-mediated clearance. The strategic incorporation of a 5-amino substituent on the 1,6-naphthyridine core abrogates AO metabolism, providing a structurally and pharmacokinetically distinct alternative within the CDK8/19 inhibitor class [1].

Why 5-Amino-8-[4-(1-methylpyrazol-4-yl)phenyl]-1,6-naphthyridin-2-yl]-(3-methoxyazetidin-1-yl)methanone Cannot Be Replaced by Other CDK8/19 Inhibitors in Research


Direct substitution of this compound with other in-class CDK8/19 inhibitors (e.g., CCT251545, Senexin B, or CCT251921) is not scientifically valid without experimental revalidation due to critical differences in metabolic stability, scaffold architecture, and binding kinetics. The 1,6-naphthyridine core of Compound 51 confers distinct susceptibility to aldehyde oxidase (AO) metabolism that is mitigated by the 5-amino group—a feature absent in pyridine-based inhibitors like CCT251545 [1]. This results in divergent pharmacokinetic profiles in rodent models, with Compound 51 exhibiting low oral bioavailability in mice compared to the high bioavailability of CCT251545 [2]. Furthermore, the Type I binding mode and specific hinge-region contacts differ across scaffolds, potentially altering selectivity windows against off-target kinases and cellular potency at equivalent biochemical IC50 values. Procurement decisions must therefore account for the specific research context: whether the objective is in vitro target engagement (where biochemical potency may be sufficient) or in vivo pharmacodynamic studies (where metabolic fate critically influences experimental outcomes).

Quantitative Comparative Evidence for 5-Amino-8-[4-(1-methylpyrazol-4-yl)phenyl]-1,6-naphthyridin-2-yl]-(3-methoxyazetidin-1-yl)methanone vs. Closest Analogs


Biochemical Potency: CDK8 and CDK19 Inhibition IC50 Values Compared to Parent Scaffold CCT251545

Compound 51 (the target compound) exhibits low-nanomolar inhibitory potency against CDK8 and CDK19 that is essentially equipotent to the parent pyridine-based inhibitor CCT251545. The quantitative data demonstrate that the scaffold-hop from pyridine to 1,6-naphthyridine preserved target affinity, with no significant loss in biochemical potency [1].

CDK8 CDK19 Kinase inhibition Biochemical assay LanthaScreen

Cellular Target Engagement: Phospho-STAT1SER727 Inhibition in SW620 Colorectal Carcinoma Cells vs. Clinical Benchmark

Compound 51 potently inhibits phosphorylation of STAT1 at Ser727 (pSTAT1SER727), a direct downstream biomarker of CDK8 kinase activity, in SW620 human colorectal carcinoma cells harboring an activating APC mutation. The cellular IC50 of 17.9 nM is within 4-fold of the biochemical IC50, indicating efficient cell penetration and target engagement [1][2]. In comparison, the clinical-stage CDK8/19 inhibitor Senexin B requires concentrations in the 1.25–5 μM range to inhibit cell growth in breast cancer cell lines, reflecting a significant potency differential in cellular assays [3].

Cellular assay Phospho-STAT1 Colorectal cancer Biomarker Target engagement

Aldehyde Oxidase Metabolism Mitigation: In Vitro Intrinsic Clearance Comparison to Non-Amino-Substituted 1,6-Naphthyridine Analogs

A key differentiation of Compound 51 is the presence of the 5-amino substituent on the 1,6-naphthyridine core, which abrogates aldehyde oxidase (AO)-mediated metabolism. Optimized 1,6-naphthyridine analogs lacking this amino group exhibited rapid AO-mediated clearance, rendering them unsuitable for in vivo studies [1]. While quantitative Clint values for Compound 51 specifically are not reported in the public domain, the SAR study clearly establishes that introduction of the 5-amino substituent was essential for reducing AO liability [1].

Aldehyde oxidase Metabolic stability In vitro ADME Pharmacokinetics Scaffold optimization

In Vivo Pharmacodynamic Biomarker Modulation: Sustained pSTAT1SER727 Inhibition in SW620 Xenograft Model

Compound 51 demonstrates in vivo pharmacodynamic activity following oral administration. In a SW620 colorectal carcinoma human tumor xenograft model, oral dosing at 5 mg/kg produced sustained inhibition of phospho-STAT1SER727 in a time-dependent manner [1][2]. This confirms that the 5-amino substitution successfully enabled sufficient oral exposure to achieve target engagement in tumor tissue. In contrast, the parent compound CCT251545, while also orally bioavailable and active in vivo, operates with a different pharmacokinetic profile due to its pyridine scaffold and distinct metabolic pathways [3]. The successful in vivo PD validation of Compound 51 represents a key advancement for the 1,6-naphthyridine series.

In vivo pharmacodynamics Xenograft pSTAT1 Oral dosing Biomarker

Scaffold Architecture: 1,6-Naphthyridine Core vs. 3,4,5-Trisubstituted Pyridine Core of CCT251545

Compound 51 was discovered through a scaffold-hopping strategy that replaced the 3,4,5-trisubstituted pyridine core of CCT251545 with a 2,8-disubstituted-1,6-naphthyridine core [1]. This structural modification was designed to expand chemical space while retaining the twisted conformation essential for potent CDK8 binding (enabling lactam amide bridging to Lys52 and Asp173) [1][2]. The 1,6-naphthyridine scaffold introduces different electronic and steric properties, which may alter selectivity against off-target kinases and metabolism by aldehyde oxidase. The 3-methoxyazetidine amide substituent at C2 further distinguishes Compound 51 from other 1,6-naphthyridine analogs in the series.

Scaffold-hopping 1,6-Naphthyridine Kinase inhibitor design Conformational analysis Type I binding

Recommended Research Applications for 5-Amino-8-[4-(1-methylpyrazol-4-yl)phenyl]-1,6-naphthyridin-2-yl]-(3-methoxyazetidin-1-yl)methanone Based on Quantitative Evidence


In Vitro Biochemical and Cellular Target Validation of CDK8/19 in Colorectal Cancer Models

Based on its equipotent biochemical inhibition of CDK8/19 (IC50 = 5.1 nM and 5.6 nM) and potent cellular pSTAT1SER727 suppression (IC50 = 17.9 nM in SW620 cells) [1][2], Compound 51 is optimally suited for in vitro validation studies in colorectal cancer cell lines harboring APC or WNT pathway mutations. Its low-nanomolar cellular activity ensures robust target engagement at concentrations that minimize off-target kinase inhibition. Use as a positive control in dose-response experiments or as a benchmark comparator when screening novel CDK8/19 inhibitors.

In Vivo Pharmacodynamic Studies of CDK8/19 Inhibition in Murine Xenograft Models with Oral Dosing

Compound 51 has demonstrated sustained inhibition of the CDK8 biomarker pSTAT1SER727 in SW620 colorectal carcinoma xenografts following oral administration at 5 mg/kg [1][2]. This makes it a viable chemical probe for in vivo pharmacodynamic studies where oral dosing is required. Researchers should note the compound's moderate clearance and low oral bioavailability in mice; dose optimization and plasma exposure monitoring are recommended. The compound is suitable for short-term PD studies and target engagement validation in tumor tissue.

Structure-Activity Relationship (SAR) Studies of 1,6-Naphthyridine-Based CDK8/19 Inhibitors

As a prototypical member of the 2,8-disubstituted-1,6-naphthyridine series with an optimized 5-amino substituent to abrogate AO metabolism [1], Compound 51 serves as an ideal reference standard for SAR campaigns exploring modifications to the 1,6-naphthyridine core. Its well-characterized in vitro and in vivo profile provides a benchmark against which new analogs can be compared for biochemical potency, cellular target engagement, metabolic stability, and oral bioavailability. Researchers should use Compound 51 as a positive control and baseline comparator when profiling novel derivatives.

Chemical Biology Studies Requiring Structurally Distinct CDK8/19 Probes for Orthogonal Validation

Because Compound 51 employs a 1,6-naphthyridine scaffold distinct from the pyridine core of CCT251545 and the quinazoline-based Senexin B [1][2], it offers a structurally orthogonal tool for validating CDK8/19-dependent phenotypes. When a biological effect is observed with one chemical series, confirmation with Compound 51 reduces the likelihood that the phenotype is driven by scaffold-specific off-target activities. This orthogonal validation approach is particularly valuable in target deconvolution studies and in establishing the on-target nature of observed cellular or in vivo effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDK8-IN-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.